molecular formula C13H22N2O2 B2552528 N-(1-Hydroxypropan-2-yl)-N-(1-methylpiperidin-4-yl)but-2-ynamide CAS No. 2411317-63-8

N-(1-Hydroxypropan-2-yl)-N-(1-methylpiperidin-4-yl)but-2-ynamide

Cat. No.: B2552528
CAS No.: 2411317-63-8
M. Wt: 238.331
InChI Key: CDCLRWWFHVCJBQ-UHFFFAOYSA-N
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Description

N-(1-Hydroxypropan-2-yl)-N-(1-methylpiperidin-4-yl)but-2-ynamide is a synthetic organic compound with a complex structure It features a hydroxypropan-2-yl group, a methylpiperidin-4-yl group, and a but-2-ynamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Hydroxypropan-2-yl)-N-(1-methylpiperidin-4-yl)but-2-ynamide typically involves multi-step organic reactions. One common approach starts with the preparation of the hydroxypropan-2-yl intermediate, followed by the introduction of the methylpiperidin-4-yl group through nucleophilic substitution. The final step involves the formation of the but-2-ynamide moiety via a coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using readily available starting materials, efficient catalysts, and environmentally friendly solvents. The reaction conditions are carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-Hydroxypropan-2-yl)-N-(1-methylpiperidin-4-yl)but-2-ynamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The alkyne moiety can be reduced to an alkene or alkane.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alkene or alkane.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

N-(1-Hydroxypropan-2-yl)-N-(1-methylpiperidin-4-yl)but-2-ynamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-Hydroxypropan-2-yl)-N-(1-methylpiperidin-4-yl)but-2-ynamide involves its interaction with specific molecular targets. The hydroxypropan-2-yl group may participate in hydrogen bonding, while the piperidine ring can interact with receptors or enzymes. The but-2-ynamide moiety may contribute to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    N-(1-Hydroxypropan-2-yl)-N-(1-methylpiperidin-4-yl)but-2-enamide: Similar structure but with an alkene instead of an alkyne.

    N-(1-Hydroxypropan-2-yl)-N-(1-methylpiperidin-4-yl)butanamide: Similar structure but with an alkane instead of an alkyne.

Uniqueness

N-(1-Hydroxypropan-2-yl)-N-(1-methylpiperidin-4-yl)but-2-ynamide is unique due to the presence of the alkyne moiety, which imparts distinct chemical reactivity and potential for forming new derivatives. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-(1-hydroxypropan-2-yl)-N-(1-methylpiperidin-4-yl)but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2/c1-4-5-13(17)15(11(2)10-16)12-6-8-14(3)9-7-12/h11-12,16H,6-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDCLRWWFHVCJBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)N(C1CCN(CC1)C)C(C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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